molecular formula C25H17FN2O3S2 B4905991 1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B4905991
M. Wt: 476.5 g/mol
InChI Key: QFKCFBWSRJORHR-DQRAZIAOSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

(5Z)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O3S2/c1-31-17-12-10-16(11-13-17)28-24(30)22(33-25(28)32)21-18-7-3-5-9-20(18)27(23(21)29)14-15-6-2-4-8-19(15)26/h2-13H,14H2,1H3/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKCFBWSRJORHR-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions.

    Introduction of the Indolone Moiety: This step involves the cyclization of an appropriate precursor to form the indolone structure.

    Functional Group Modifications: Various functional groups, such as the fluorophenyl and methoxyphenyl groups, are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • **1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SELENYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of 1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-3-(4-METHOXYPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

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